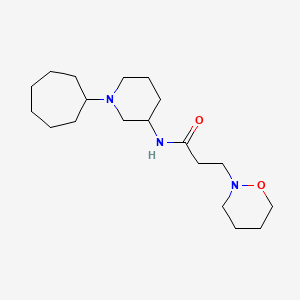
N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. The inhibition of this enzyme leads to an increase in GABA levels, which in turn can have a range of effects on the brain and behavior.
作用机制
As mentioned, N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound leads to an increase in GABA levels, which can have a range of effects on the brain and behavior. GABA is an inhibitory neurotransmitter, meaning that it can decrease the activity of neurons in the brain. This can lead to a range of effects, depending on the specific brain region and the context in which the drug is used.
Biochemical and Physiological Effects:
The increase in GABA levels caused by this compound can have a range of biochemical and physiological effects. For example, it can lead to a decrease in neuronal excitability, which can be beneficial in the treatment of epilepsy and other seizure disorders. It can also lead to a decrease in anxiety and stress, as GABA is involved in the regulation of these processes in the brain.
实验室实验的优点和局限性
One advantage of N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide is that it is a potent and specific inhibitor of GABA aminotransferase, meaning that its effects on GABA levels are relatively predictable and consistent. However, one limitation is that it may not be suitable for all experimental contexts, as its effects on GABA levels may interact with other experimental variables in unpredictable ways.
未来方向
There are a range of potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide and its effects on the brain and behavior. For example, it may be investigated further as a potential treatment for epilepsy, addiction, and other neurological and psychiatric disorders. It may also be studied in the context of its effects on learning and memory, as GABA is involved in these processes in the brain. Additionally, further research may be conducted to better understand the long-term effects of this compound on the brain and behavior.
合成方法
N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The exact synthesis method is beyond the scope of this paper, but it involves the use of organic solvents and various purification techniques to obtain the final product.
科学研究应用
N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide has been extensively studied in the context of its potential therapeutic applications for a range of neurological and psychiatric disorders. For example, it has been shown to have anticonvulsant effects in animal models of epilepsy, and may have potential as a treatment for other seizure disorders. It has also been investigated for its potential as a treatment for addiction, as GABA is involved in the reward pathway in the brain.
属性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O2/c23-19(11-14-22-13-5-6-15-24-22)20-17-8-7-12-21(16-17)18-9-3-1-2-4-10-18/h17-18H,1-16H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCBMRGXZKIZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)CCN3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amino]-1-phenylethanol](/img/structure/B6132945.png)
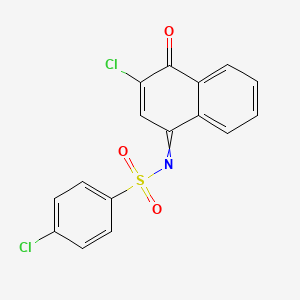
![1-[2-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6132960.png)
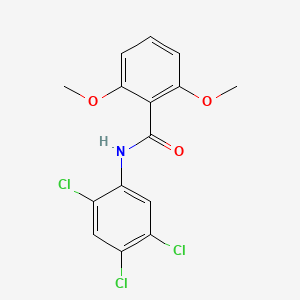
![2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6132972.png)
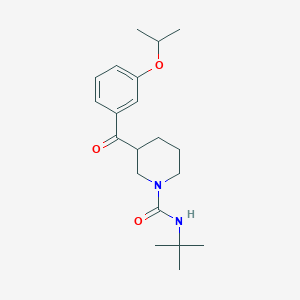
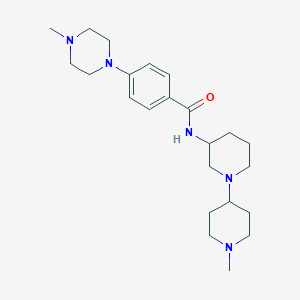
![ethyl 2-(benzoylamino)-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6132985.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide](/img/structure/B6132987.png)
![1-[2-methoxy-4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6132991.png)
![4,4,4-trifluoro-1-(2-furyl)-2-{[(3-methylphenyl)amino]methylene}-1,3-butanedione](/img/structure/B6133006.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6133012.png)
![4-[5-oxo-4-(3-phenyl-2-propen-1-ylidene)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6133020.png)
![5-(5-methyl-2-furyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B6133048.png)
